molecular formula C11H10 B011420 2-Methylnaphthalene-8-14C CAS No. 105184-36-9

2-Methylnaphthalene-8-14C

Cat. No. B011420
Key on ui cas rn: 105184-36-9
M. Wt: 144.19 g/mol
InChI Key: QIMMUPPBPVKWKM-RHRFEJLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three
Yield
88

Identifiers

NAME
35

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
COc1ccc2ccccc2c1
Step Two
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Smiles
Step Three
Name
Quantity
0 mmol
Type
reactant
Smiles
[Li]C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 88
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three
Yield
88

Identifiers

NAME
35

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
COc1ccc2ccccc2c1
Step Two
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Smiles
Step Three
Name
Quantity
0 mmol
Type
reactant
Smiles
[Li]C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 88
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three
Yield
88

Identifiers

NAME
35

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
COc1ccc2ccccc2c1
Step Two
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Smiles
Step Three
Name
Quantity
0 mmol
Type
reactant
Smiles
[Li]C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 88
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three
Yield
88

Identifiers

NAME
35

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
COc1ccc2ccccc2c1
Step Two
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Smiles
Step Three
Name
Quantity
0 mmol
Type
reactant
Smiles
[Li]C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 88
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three
Yield
88

Identifiers

NAME
35

Inputs

Step One
Name
Quantity
0.3 mmol
Type
reactant
Smiles
COc1ccc2ccccc2c1
Step Two
Name
SIMes
Quantity
0.03 mmol
Type
reagent
Smiles
Step Three
Name
Quantity
0 mmol
Type
reactant
Smiles
[Li]C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cc2ccc1ccccc1c2
Measurements
Type Value Analysis
YIELD 88
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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